
4-Hydroxypyridine
Overview
Description
4-Hydroxypyridine (4HP), a hydroxylated derivative of pyridine, is an aromatic N-heterocyclic compound with notable biological and industrial relevance. It has been identified in plant extracts, such as Arabidopsis thaliana and Arabidopsis lyrata sp. petraea, and serves as a biomarker for ocean acidification . In microbial systems, 4HP is catabolized by Arthrobacter sp. IN13 and Agrobacterium sp. 35S via hydroxylation to 3,4-dihydroxypyridine, followed by ring cleavage to form metabolites like pyruvate and formic acid . Its tautomer, 4-pyridone, predominates in aqueous solutions due to keto-enol tautomerism, significantly altering physicochemical properties such as log P (4HP: -1.3 vs. 4-pyridone: -1.31) .
Preparation Methods
Metal-Catalyzed Cross-Coupling Reactions
Copper Nanoparticle-Mediated Synthesis
A green chemistry approach employs copper nanoparticles (Cu NPs) stabilized by ellagic acid (EA) for the hydroxylation of pyridine-4-boronic acid. The reaction proceeds in methanol at 60°C under atmospheric pressure, achieving a 76% yield of 4-HP . The Cu NPs-EA composite catalyzes the coupling via a radical mechanism, with the EA ligand enhancing stability and dispersibility. Critical parameters include:
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Catalyst Loading : 10 mol% CuSO₄·5H₂O and 6.7 mol% EA.
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Reaction Time : 8 hours.
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Workup : Purification by column chromatography (silica gel, pet ether:ethyl acetate = 25:75).
This method avoids toxic solvents and enables catalyst reuse without significant activity loss, making it suitable for industrial applications .
Cyclocondensation of 1,3-Diketones
Acid-Catalyzed Ring Closure
The patent WO2011161612A1 outlines a three-step synthesis starting from 1,3-diketones and ammonia . The process involves:
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N-Acylation of β-aminoketones with carboxylic acid halides.
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Intramolecular Aldol Condensation under acidic conditions (e.g., HCl, H₂SO₄) to form 4-hydroxypyranone intermediates.
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In Situ Conversion to 4-HP via treatment with ammonia sources.
Key Data:
Parameter | Value |
---|---|
Temperature Range | 40–70°C (optimal: 60°C) |
Reaction Time | 1–5 hours |
Overall Yield | 50–60% over three steps |
This method’s scalability is limited by the multistep workflow, but it provides access to substituted 4-HP derivatives through modular substrate design .
Nucleophilic Substitution on Pyridine-N-Oxides
Alkoxy Group Introduction
A regioselective route utilizes 2-chloro-4-nitropyridine-N-oxide (3 ) as a precursor. Reaction with sodium alkoxides in dimethyl sulfoxide (DMSO) substitutes the nitro group with alkoxy moieties, followed by hydrosulfanylation to yield 4-alkoxy-1-hydroxypyridine-2-thiones (1 ) .
Example: Synthesis of 4-Heptyloxypyridine-N-Oxide
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Conditions : DMSO, room temperature, 24 hours.
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Yield : 33% after column chromatography (acetone:methanol = 10:1) .
This method’s regioselectivity is solvent-dependent, with DMSO favoring substitution at the 4-position over the 2-position.
Biochemical Hydroxylation
Enzymatic Conversion via Flavoprotein Monooxygenases
Arthrobacter sp. IN13 employs the flavin-dependent enzyme KpiA to hydroxylate pyridine at the 4-position . The reaction requires glucose as a co-substrate and proceeds under mild conditions (30°C, pH 7.0).
Bioconversion Workflow:
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Fermentation : Arthrobacter cultures incubated with pyridine and glucose.
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Monitoring : UV spectroscopy tracks the quinonoid intermediate (λₘₐₓ = 505 nm) and aminoacrylate product (λₘₐₓ = 340 nm).
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Isolation : Centrifugation and reverse-phase chromatography (C-18, 10% methanol).
While eco-friendly, this method faces challenges in yield optimization and enzyme stability .
Comparative Analysis of Methods
Yield and Scalability
Method | Yield (%) | Scalability | Environmental Impact |
---|---|---|---|
Cu NP Catalysis | 76 | High | Low (green solvents) |
Cyclocondensation | 50–60 | Moderate | Moderate (acid waste) |
Nucleophilic Substitution | 33 | Low | High (DMSO use) |
Biochemical | N/A | Low | Very Low |
Purification Strategies
4-HP is hygroscopic and typically purified via:
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Crystallization : From water or wet chloroform (monohydrate form) .
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Drying : In vacuo over H₂SO₄, with storage over KOH to prevent moisture absorption .
Advanced Applications and Derivatives
Chlorination to 4-Chloropyridine
Treatment of 4-HP with thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) in 1,2-dichlorobenzene yields 4-chloropyridine, a key intermediate in drug synthesis .
Example:
Chemical Reactions Analysis
Types of Reactions
4-Hydroxypyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-pyridone.
Reduction: It can be reduced to form 4-hydroxypiperidine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: 4-Pyridone.
Reduction: 4-Hydroxypiperidine.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
Biochemical Studies
4-Hydroxypyridine serves as a substrate in various biochemical studies. For instance, it has been used to investigate aminoacrylate intermediates in enzyme reactions. When added to Tyrosine phenol-lyase reactions, it produces a distinct absorption peak at 340 nm, indicating its role in enzymatic activity and intermediate stabilization .
Environmental Chemistry
4-HP has been employed as a model compound to study the photodegradation of environmental contaminants. This application is crucial for understanding the degradation pathways of pollutants in aquatic environments, thereby aiding in environmental protection efforts .
Antioxidant and Chelating Activity
Research has demonstrated that derivatives of this compound exhibit significant antioxidant and iron-chelating properties. A study synthesized several ortho-hydroxypyridine-4-ones, revealing that certain compounds showed strong radical scavenging abilities and chelation capacities, making them potential candidates for therapeutic applications .
Microbial Catabolism
The catabolic pathway of this compound has been characterized in bacteria such as Arthrobacter sp. IN13, which can utilize this compound as a carbon source. This research highlights the potential for bioremediation applications where microbial metabolism can degrade environmental pollutants .
Pharmaceutical Intermediates
This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have been studied for their potential as inhibitors in different biological pathways, including those related to cancer and neurodegenerative diseases .
Contrast Agents in Medical Imaging
Compounds derived from this compound are being investigated for use as contrast agents in magnetic resonance imaging (MRI). These compounds have shown promise due to their favorable safety profiles and effectiveness in enhancing imaging quality .
Data Table: Summary of Applications
Case Study 1: Antioxidant Properties
A series of ortho-hydroxypyridine-4-one derivatives were synthesized and evaluated for their antioxidant properties using DPPH free radical scavenging assays. Compounds showed varying degrees of activity, with some exhibiting potent radical scavenging capabilities, highlighting their potential therapeutic applications.
Case Study 2: Biodegradation Pathway
In Arthrobacter sp. IN13, the initial hydroxylation of this compound was catalyzed by a flavin-dependent monooxygenase, leading to the production of 3,4-dihydroxypyridine. This pathway elucidated the microbial ability to utilize 4-HP as a sole carbon source, providing insights into bioremediation strategies for hydroxylated pyridines .
Mechanism of Action
The mechanism of action of 4-Hydroxypyridine involves its interaction with various molecular targets. For instance, in biological systems, it can be hydroxylated by flavin-dependent monooxygenases to form 3,4-dihydroxypyridine. This intermediate can then undergo further oxidative cleavage by amidohydrolases, leading to the formation of smaller metabolites . These reactions highlight the compound’s role in metabolic pathways and its potential impact on cellular processes.
Comparison with Similar Compounds
Comparison with Structural Isomers: 2-Hydroxypyridine and 3-Hydroxypyridine
Physicochemical Properties
- Tautomerism: Unlike 4HP, 2-hydroxypyridine exists predominantly in the keto form (2-pyridone), while 3-hydroxypyridine remains in the enol form due to hydrogen bonding constraints .
- Lipophilicity : The log P values vary significantly: 4HP (-1.3), 2-hydroxypyridine (-0.89), and 3-hydroxypyridine (-0.45), influencing solubility and bioavailability .
- Fluorescence: 4HP and its O-methyl derivative are non-fluorescent across all pH values, whereas 2-hydroxypyridine derivatives fluoresce in all forms, and 3-hydroxypyridine fluoresces only in ionic states (cation, dipolar ion, or anion) .
Table 1: Key Physicochemical Properties of Hydroxypyridine Isomers
Property | 4-Hydroxypyridine | 2-Hydroxypyridine | 3-Hydroxypyridine |
---|---|---|---|
Predominant Tautomer | 4-Pyridone (in solution) | 2-Pyridone | Enol form |
log P | -1.3 | -0.89 | -0.45 |
Fluorescence | Non-fluorescent | Fluorescent (all forms) | Fluorescent (ionic states) |
Melting Point (°C) | 268–287 (derivatives) | ~150 | ~210 |
Solubility | Moderate in water | High in polar solvents | Moderate in water |
Metabolic Pathways
- 4HP Degradation: In Agrobacterium sp. 35S, 4HP is hydroxylated by a flavin-dependent monooxygenase (KpiA) to 3,4-dihydroxypyridine, which undergoes ring cleavage via amidohydrolase (KpiC) to yield pyruvate and formamide .
- 2-Hydroxypyridine : Degraded by Arthrobacter sp. IN13 to a blue-pigmented intermediate, with metabolic pathways diverging from 4HP due to distinct enzyme specificity .
- 3-Hydroxypyridine : Less studied but metabolized via alternative hydroxylation routes, as evidenced by Gordonia nitida LE31’s inability to utilize it as a carbon source .
Table 2: Microbial Degradation of Hydroxypyridine Isomers
Comparison with Functional Derivatives
4-Aminopyridine and 4-Dimethoxypyridine
- 4-Aminopyridine (4AMP): Exhibits higher basicity (pKa ~9.7) compared to 4HP (pKa ~3.3), enhancing its utility in pharmaceutical salts (e.g., probenecid derivatives) .
- 4-Dimethoxypyridine (4DAP) : Methoxy groups increase steric hindrance, reducing reactivity in electrophilic substitutions but enhancing stability in catalytic applications .
Halogenated Derivatives (e.g., 4-Chloropyridine)
- Reactivity : 4-Chloropyridine undergoes nucleophilic substitution more readily than 4HP due to the electron-withdrawing Cl group, enabling Pd-catalyzed cross-coupling reactions .
- Toxicity : Chlorinated derivatives are more persistent environmental pollutants, whereas 4HP is biodegradable via microbial pathways .
Biological Activity
4-Hydroxypyridine (4-HP) is a compound of significant interest in various biological and environmental contexts. Its biological activity is primarily associated with its role in microbial metabolism, potential therapeutic applications, and its interactions with biological systems. This article explores the biochemical pathways of 4-HP degradation, its potential as an anticancer agent, and relevant case studies that highlight its biological significance.
Biochemical Pathways
Research has shown that certain soil bacteria, notably Arthrobacter sp. IN13 and Agrobacterium sp., can utilize 4-HP as a sole carbon and energy source. The catabolic pathway involves several key enzymes:
- KpiA : A flavin-dependent monooxygenase that catalyzes the initial hydroxylation of 4-HP to produce 3,4-dihydroxypyridine (34DHP).
- KpiB : A hydrolase that converts intermediate products into simpler compounds.
- KpiC : A hypothetical amidohydrolase involved in the oxidative ring-opening of 34DHP.
The degradation pathway can be summarized as follows:
Step | Enzyme | Product |
---|---|---|
1 | KpiA | 34DHP |
2 | KpiC | Intermediate product |
3 | KpiB | NH₃, Formate, Pyruvate |
The identification of the kpi gene cluster in Arthrobacter sp. IN13 has allowed researchers to understand the genetic basis of this biodegradation pathway. The study revealed that the degradation process is efficient and involves multiple enzymatic reactions leading to non-toxic end products such as ammonia and pyruvate .
2. Anticancer Potential
Recent studies have highlighted the potential anticancer properties of derivatives of this compound. For instance, compounds derived from pyridine structures have shown cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), Caco2 (colon cancer), and MCF-7 (breast cancer). These studies utilized MTT assays to assess cell viability and demonstrated that certain derivatives exhibit moderate to strong cytotoxic activity .
Case Study: Cytotoxic Activity
A notable study evaluated several pyridine derivatives for their anticancer activity:
Compound | Cell Line Tested | Cytotoxic Activity |
---|---|---|
Compound 4 | HepG2 | Strong |
Compound 8 | Caco2 | Moderate |
Compound 1 | MCF-7 | Good |
The findings suggest that these compounds may serve as promising candidates for further development as anticancer agents due to their ability to induce apoptosis in cancer cells .
3. Environmental Impact
This compound's role in environmental microbiology is also significant. Its biodegradability by soil bacteria indicates its potential utility in bioremediation strategies aimed at mitigating pollution from nitrogen-containing heterocycles. Understanding the metabolic pathways involved in its degradation can inform environmental management practices .
Q & A
Q. Basic: What are the recommended laboratory methods for synthesizing 4-hydroxypyridine derivatives?
A three-component reaction involving lithiated alkoxyallenes, nitriles, and perfluorinated carboxylic acids is effective for synthesizing perfluoroalkyl- or perfluoroaryl-substituted this compound derivatives. These intermediates can undergo palladium-catalyzed coupling reactions to form complex structures. Characterization should include nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy to confirm regioselectivity and substituent placement . For tautomer-sensitive derivatives, X-ray crystallography or computational modeling may resolve ambiguities in structural assignments .
Q. Basic: What safety protocols are essential when handling this compound?
This compound is a respiratory irritant and causes skin/eye damage. Researchers must use N95 masks, gloves, and eye protection. Due to its Water Hazard Class 3 (WGK 3) designation, avoid drain disposal and use sealed containers for waste. Ventilation controls and spill kits should be prioritized in labs .
Q. Advanced: How does tautomerism in this compound affect its reactivity in synthetic chemistry?
The compound predominantly exists in the pyridin-4-one tautomeric form, directing nucleophilic substitution to the nitrogen atom rather than the oxygen. This behavior is critical in reactions like nucleophilic aromatic substitution, where derivatives such as 4-pyridyl nonaflates are formed. Researchers should validate tautomeric states using -NMR (e.g., absence of hydroxyl proton signals) and IR spectroscopy (C=O stretch at ~1650 cm) .
Q. Advanced: What microbial pathways degrade this compound, and how can they be studied for bioremediation?
Agrobacterium sp. 35S hydroxylates this compound to 3,4-dihydroxypyridine, followed by methyl-assisted ring cleavage into pyruvate and formic acid. To simulate biodegradation, use bacterial cultures in minimal media with this compound as the sole carbon source. Metabolites can be tracked via high-performance liquid chromatography (HPLC) or mass spectrometry. Comparative studies with 2-/3-hydroxypyridine-degrading strains (e.g., Achromobacter spp.) can reveal pathway specificity .
Q. Advanced: How can contradictions in spectroscopic data for this compound derivatives be resolved?
Discrepancies often arise from tautomerism, impurities, or regiochemical ambiguities. Cross-validate using multiple techniques:
- NMR : Compare -NMR shifts to predict substituent effects.
- Mass spectrometry : Confirm molecular weight and fragmentation patterns.
- Computational chemistry : Optimize structures using DFT calculations to simulate spectra .
Document reaction conditions meticulously, as solvent polarity and temperature can influence tautomeric equilibria .
Q. Basic: What experimental designs are appropriate for assessing this compound’s environmental toxicity?
- Plant studies : Evaluate inhibition of photosystem II in model plants (e.g., Arabidopsis) via chlorophyll fluorescence assays .
- Microbial assays : Measure biodegradation rates using soil or water samples spiked with this compound.
- Abiotic controls : Include UV-exposure experiments to distinguish photodegradation from microbial activity .
Q. Advanced: What strategies optimize the synthesis of pharmacologically active this compound derivatives?
Recent patents highlight polysubstituted derivatives as GPR84 antagonists. Focus on:
- Regioselective functionalization : Introduce electron-withdrawing groups at the 3-position to enhance binding affinity.
- Cross-coupling reactions : Use Suzuki-Miyaura or Buchwald-Hartwig reactions to attach aryl/heteroaryl groups.
- In vitro assays : Screen derivatives for receptor specificity using cell-based calcium flux assays .
Properties
IUPAC Name |
1H-pyridin-4-one | |
---|---|---|
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7) | |
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InChI Key |
GCNTZFIIOFTKIY-UHFFFAOYSA-N | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
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Description | Data deposited in or computed by PubChem | |
Related CAS |
3454-03-3 (nitrate), 626-64-2 (Parent) | |
Record name | 4-Hydroxypyridine | |
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Record name | 4-Hydroxypyridinium nitrate | |
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DSSTOX Substance ID |
DTXSID2052310 | |
Record name | 4-Pyridinol | |
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Molecular Weight |
95.10 g/mol | |
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Physical Description |
Tan or brown powder; [Alfa Aesar MSDS] | |
Record name | 4-Hydroxypyridine | |
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Vapor Pressure |
0.39 [mmHg] | |
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CAS No. |
626-64-2, 108-96-3, 3454-03-3 | |
Record name | 4-Hydroxypyridine | |
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Record name | 4(1H)-Pyridinone | |
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Record name | 4-Pyridone | |
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Record name | 4-Hydroxypyridinium nitrate | |
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Record name | 4-HYDROXYPYRIDINE | |
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Record name | 4(1H)-Pyridinone | |
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Retrosynthesis Analysis
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